4-Benzoylphenyl dodecanoate

Description

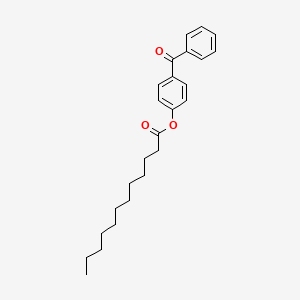

4-Benzoylphenyl dodecanoate (CAS: 142857-24-7) is an aromatic ester with the molecular formula C₂₅H₃₂O₃ and a molar mass of 380.52 g/mol. Its structure comprises a benzoyl group (C₆H₅CO-) attached to a phenyl ring, which is esterified with dodecanoic acid (lauric acid).

Structure

3D Structure

Properties

IUPAC Name |

(4-benzoylphenyl) dodecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O3/c1-2-3-4-5-6-7-8-9-13-16-24(26)28-23-19-17-22(18-20-23)25(27)21-14-11-10-12-15-21/h10-12,14-15,17-20H,2-9,13,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHGNZHRYOAXEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310328 | |

| Record name | 4-Benzoylphenyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142857-24-7 | |

| Record name | 4-Benzoylphenyl dodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142857-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzoylphenyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenylcarbonyl)phenyl dodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-Benzoylphenyl dodecanoate typically involves the esterification of 4-benzoylphenol with dodecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of microwave irradiation can also be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

4-Benzoylphenyl dodecanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

Pharmaceutical Applications

4-Benzoylphenyl dodecanoate has been investigated for its potential in drug development, particularly as a precursor or active ingredient in formulations targeting specific health conditions.

- Antihyperlipidemic Agents : Research has indicated that derivatives of 4-benzoylphenyl compounds may exhibit antihyperlipidemic properties. In a study involving the synthesis of N-(4-benzoylphenyl)-2-furamide derivatives, certain compounds demonstrated significant reductions in plasma triglyceride and cholesterol levels in hyperlipidemic rat models, suggesting potential for treating lipid disorders .

- Cardioprotective Effects : The cardioprotective and antiatherosclerotic roles of these compounds are being explored further. The ability to modulate lipid profiles indicates that 4-benzoylphenyl derivatives could be beneficial in preventing cardiovascular diseases .

Materials Science

In materials science, this compound is being studied for its role in creating advanced materials with specific properties.

- Polymer Chemistry : The compound can act as a photoinitiator in polymerization processes. Its ability to absorb UV light and initiate polymerization reactions makes it valuable in producing coatings, adhesives, and other polymer-based materials.

- Nanocomposites : Research is ongoing into incorporating this compound into nanocomposite materials to enhance mechanical properties and thermal stability. These materials have potential applications in electronics and structural components .

Photochemistry

The photochemical properties of this compound make it a subject of interest in the field of photochemistry.

- UV Absorption : The compound's ability to absorb ultraviolet light allows it to be used in sunscreens and protective coatings. Its effectiveness as a UV filter can help mitigate the harmful effects of UV radiation on skin and materials.

- Photoinitiators : As a photoinitiator, this compound can facilitate chemical reactions upon exposure to light, which is crucial in applications such as 3D printing and photolithography .

Case Study 1: Antihyperlipidemic Activity

A study conducted on various derivatives of 4-benzoylphenyl compounds showed that specific derivatives significantly reduced plasma triglycerides and cholesterol levels in hyperlipidemic rats. This suggests their potential application as therapeutic agents for managing high cholesterol and triglyceride levels .

Case Study 2: Photoinitiation in Polymer Chemistry

Research on the use of this compound as a photoinitiator demonstrated its effectiveness in initiating polymerization under UV light. This property is being harnessed to develop new materials with enhanced durability and performance characteristics for industrial applications .

Mechanism of Action

The mechanism of action of 4-Benzoylphenyl dodecanoate and its derivatives often involves interactions with biological membranes and enzymes. The benzoyl group can interact with protein targets, while the dodecanoate chain can integrate into lipid bilayers, affecting membrane fluidity and function. These interactions can lead to antimicrobial effects by disrupting microbial cell membranes and inhibiting essential enzymes .

Comparison with Similar Compounds

(a) 4-[(1,3-Benzothiazol-2-ylimino)methyl]phenyl Dodecanoate

- Molecular Formula : C₂₆H₃₂N₂O₂S

- Key Features : Incorporates a benzothiazole heterocycle instead of a benzoyl group.

- Properties: Exhibits smectic A liquid crystalline behavior, attributed to the rigid benzothiazole core and flexible dodecanoate chain. This contrasts with 4-benzoylphenyl dodecanoate, which lacks liquid crystalline phases due to the absence of heterocyclic rigidity.

(b) 4-(Benzyloxy)phenyl Dodecanoate (CAS: 6638-98-8)

- Molecular Formula : C₂₅H₃₄O₃

- Key Features : Substituted with a benzyloxy group (C₆H₅CH₂O-) instead of benzoyl.

- Properties: Melting Point: 80–81.5°C (vs. unreported for this compound). Applications: Used in research-grade biochemical studies, with quality control via HNMR and HPLC. Solubility: Higher lipophilicity due to the non-polar benzyloxy group compared to the polar benzoyl group in this compound.

(c) 4-Benzylphenyl Benzoate (CAS: 23450-15-9)

- Molecular Formula : C₂₀H₁₆O₂

- Key Features : Shorter ester chain (benzoate, C7) and benzyl substitution.

- Properties: Lower molecular weight (288.35 g/mol) and reduced hydrophobicity compared to this compound, making it less suitable for lipid-based applications.

Pharmacologically Active Derivatives

(a) N-(4-Benzoylphenyl) Pyrrole-2-carboxamide Derivatives

- Key Features: Replace the dodecanoate ester with a pyrrole-2-carboxamide group.

- Properties: Biological Activity: Demonstrated antihyperlipidemic effects in Triton WR-1339-induced hyperlipidemic rats, reducing triglycerides (TG), total cholesterol (TC), and LDL while elevating HDL. Mechanism: The benzoylphenyl group enhances binding affinity to lipid-regulating enzymes, but the absence of the dodecanoate chain limits its utility in sustained-release formulations.

Functional Analogs with Dodecanoate Chains

(a) Copper Dodecanoate

- Key Features: Metal salt of dodecanoic acid.

- Properties: Applications: Used in antifouling paints due to biocidal activity. The epoxy resin formulations show prolonged copper release, contrasting with this compound’s non-metallic, non-biocidal nature.

(b) 2-(4-Benzyloxyphenyl)ethyl Decanoate (CAS: 848484-93-5)

- Molecular Formula : C₂₅H₃₄O₃

- Key Features: Ethyl linker and shorter decanoate (C10) chain.

- Properties: Reduced chain length decreases lipophilicity compared to this compound, impacting drug delivery efficiency.

Comparative Data Table

Biological Activity

Overview of 4-Benzoylphenyl Dodecanoate

Chemical Structure and Properties

this compound is an ester compound formed from the reaction of 4-benzoylphenol and dodecanoic acid (lauric acid). It has a molecular formula of C₁₈H₃₄O₃ and a molecular weight of approximately 294.47 g/mol. This compound is characterized by its hydrophobic nature due to the long aliphatic chain provided by dodecanoic acid, which can influence its biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the benzoyl group can enhance the lipophilicity of the compound, allowing it to penetrate microbial membranes more effectively. Studies have shown that such esters can inhibit the growth of various bacteria and fungi, making them potential candidates for use in pharmaceuticals and food preservation.

Anti-inflammatory Effects

The biological activity of this compound may also extend to anti-inflammatory properties. Compounds with similar structures have been documented to reduce inflammation through inhibition of pro-inflammatory cytokines. This effect could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Cytotoxicity and Cancer Research

In cancer research, esters like this compound are being explored for their cytotoxic effects on tumor cells. Preliminary studies suggest that such compounds can induce apoptosis in cancer cell lines, potentially through pathways involving oxidative stress or mitochondrial dysfunction. Further investigation into its mechanism of action is warranted.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated various ester compounds, including derivatives of benzoylphenol, against common pathogens. Results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.

- Anti-inflammatory Activity : Research in Phytotherapy Research demonstrated that certain benzoyl esters significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting their potential use in managing inflammatory diseases.

- Cytotoxicity in Cancer Cells : A recent article in Cancer Letters reported on the cytotoxic effects of benzoyloxy esters on breast cancer cell lines, highlighting their ability to induce apoptosis through caspase activation.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth | Journal of Applied Microbiology |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines | Phytotherapy Research |

| Cytotoxicity | Induction of apoptosis in cancer cells | Cancer Letters |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 4-benzoylphenyl dodecanoate?

- Synthesis : Hydrothermal alkaline hydrolysis is a high-yield method (98.7%) under optimized conditions (10% NaOH, 160°C, 6 hours), as demonstrated for structurally related dodecanoate esters . For 4-benzoylphenyl esters, esterification reactions involving benzophenone derivatives and dodecanoic acid precursors are typical, often catalyzed by acidic or enzymatic agents.

- Characterization : Use NMR (¹H/¹³C) to confirm ester linkage formation, FT-IR for carbonyl group analysis, and HPLC coupled with mass spectrometry (e.g., ESI-MS) for purity assessment. Reference standards should be sourced from authoritative databases like NIST Chemistry WebBook .

Q. How can researchers ensure reproducibility in kinetic studies of this compound hydrolysis?

- Methodology : Employ controlled reaction conditions (pH, temperature, solvent purity) and calibrate instruments (e.g., spectrophotometers) using certified standards. For autocatalytic reactions (common in ester hydrolysis), monitor initial and terminal rates rigorously, as deviations from first-order kinetics may arise due to product-mediated catalysis .

- Data Reporting : Include raw kinetic plots (e.g., time vs. absorbance) and statistical validation (e.g., R² values for linear regression). Replicate experiments with varying melittin or dodecanoate concentrations to validate trends .

Advanced Research Questions

Q. What experimental designs are suitable for resolving contradictions in autocatalytic hydrolysis kinetics of this compound?

- Approach : Conduct perturbation experiments by pre-adding reaction products (e.g., dodecanoic acid) to isolate their catalytic effects. Use stopped-flow techniques for rapid kinetic measurements and global fitting analysis to model complex rate laws. For example, adding 4.5 × 10⁻⁴ M dodecanoic acid increased hydrolysis rates threefold in similar systems .

- Statistical Analysis : Apply ANOVA or two-sample z-tests with Hochberg adjustment for multiple comparisons, as seen in amphid response studies of dodecanoate derivatives .

Q. How can this compound derivatives serve as biomarkers in disease models?

- Case Study : In gastric cancer (GC) research, multivariate Cox regression identified 4-methylphenyl dodecanoate as an independent prognostic factor (p < 0.05). Use PLS-DA (Partial Least Squares Discriminant Analysis) to identify metabolites with VIP (Variable Importance in Projection) scores >1, followed by Kaplan-Meier survival analysis to correlate serum levels with clinical outcomes .

- Validation : Cross-validate findings using orthogonal methods (e.g., LC-MS/MS) and independent cohorts to mitigate false discovery rates.

Q. What strategies mitigate interference in detecting this compound in complex matrices (e.g., biological samples)?

- Sample Prep : Solid-phase extraction (SPE) with C18 cartridges and matrix-matched calibration standards. For food/packaging samples, use unprinted materials as controls to account for background contamination .

- Analytical Techniques : Employ UPLC-QTOF-MS for high-resolution separation and isotope dilution for quantification. Validate methods via spike-recovery experiments (e.g., 80–120% recovery range) .

Methodological Considerations

Q. How do researchers validate the surfactant properties of this compound analogs?

- Key Metrics : Measure critical micelle concentration (CMC) via surface tension plots, Krafft point using temperature-dependent solubility assays, and hard water resistance via calcium ion titration. Compare results to sodium dodecanoate (CMC ≈ 25 mM) for benchmarking .

- Instrumentation : Use a tensiometer (Du Noüy ring method) for surface tension and dynamic light scattering (DLS) for micelle size distribution.

Q. What computational tools model the interaction of this compound with biological receptors?

- Approach : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with GPCRs like SRB-6, which mediates responses to dodecanoate in C. elegans. Validate predictions via site-directed mutagenesis and calcium imaging in neuronal assays .

- Data Sources : Use PubChem for 3D conformers and quantum chemical calculations (e.g., DFT) for electronic structure analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.